molecular formula C15H17F3N4O2 B7187422 N-[1-(2-methylpropyl)pyrazol-4-yl]-6-(2,2,2-trifluoroethoxy)pyridine-3-carboxamide

N-[1-(2-methylpropyl)pyrazol-4-yl]-6-(2,2,2-trifluoroethoxy)pyridine-3-carboxamide

Cat. No.: B7187422
M. Wt: 342.32 g/mol
InChI Key: WPGZOQLSZUDWLI-UHFFFAOYSA-N
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Description

N-[1-(2-methylpropyl)pyrazol-4-yl]-6-(2,2,2-trifluoroethoxy)pyridine-3-carboxamide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyrazole ring substituted with a 2-methylpropyl group and a pyridine ring substituted with a 2,2,2-trifluoroethoxy group and a carboxamide group. The presence of these functional groups imparts distinct chemical properties, making it a subject of interest in medicinal chemistry and material science.

Properties

IUPAC Name

N-[1-(2-methylpropyl)pyrazol-4-yl]-6-(2,2,2-trifluoroethoxy)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17F3N4O2/c1-10(2)7-22-8-12(6-20-22)21-14(23)11-3-4-13(19-5-11)24-9-15(16,17)18/h3-6,8,10H,7,9H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPGZOQLSZUDWLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C=C(C=N1)NC(=O)C2=CN=C(C=C2)OCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-methylpropyl)pyrazol-4-yl]-6-(2,2,2-trifluoroethoxy)pyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the condensation of hydrazine with a 1,3-diketone, followed by alkylation with 2-methylpropyl bromide.

    Synthesis of the Pyridine Derivative: The pyridine ring is often synthesized via a nucleophilic substitution reaction, where 2,2,2-trifluoroethanol reacts with a halogenated pyridine derivative.

    Coupling Reaction: The final step involves coupling the pyrazole and pyridine derivatives through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to enhance yield and reduce costs. This often involves:

    Continuous Flow Chemistry: Utilizing continuous flow reactors to maintain optimal reaction conditions and improve efficiency.

    Catalysis: Employing catalysts to accelerate reaction rates and increase selectivity.

    Green Chemistry Principles: Implementing environmentally friendly solvents and reagents to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-methylpropyl)pyrazol-4-yl]-6-(2,2,2-trifluoroethoxy)pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxamide group to an amine.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Coupling Reagents: EDCI, HOBt, DCC (dicyclohexylcarbodiimide).

Major Products

    Oxidation Products: Carboxylic acids, ketones.

    Reduction Products: Amines.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-[1-(2-methylpropyl)pyrazol-4-yl]-6-(2,2,2-trifluoroethoxy)pyridine-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Its structural features make it a candidate for studying enzyme inhibition, receptor binding, and other biochemical interactions.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer, inflammation, or infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, including polymers and coatings, due to its chemical stability and functional group versatility.

Mechanism of Action

The mechanism of action of N-[1-(2-methylpropyl)pyrazol-4-yl]-6-(2,2,2-trifluoroethoxy)pyridine-3-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The trifluoroethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    N-[1-(2-methylpropyl)pyrazol-4-yl]-6-methoxypyridine-3-carboxamide: Similar structure but with a methoxy group instead of a trifluoroethoxy group.

    N-[1-(2-methylpropyl)pyrazol-4-yl]-6-ethoxypyridine-3-carboxamide: Similar structure but with an ethoxy group instead of a trifluoroethoxy group.

    N-[1-(2-methylpropyl)pyrazol-4-yl]-6-(2,2,2-trifluoroethoxy)benzamide: Similar structure but with a benzamide group instead of a pyridine carboxamide group.

Uniqueness

The presence of the trifluoroethoxy group in N-[1-(2-methylpropyl)pyrazol-4-yl]-6-(2,2,2-trifluoroethoxy)pyridine-3-carboxamide imparts unique properties, such as increased lipophilicity and metabolic stability, which can enhance its performance in various applications compared to similar compounds.

This detailed overview highlights the significance of this compound in scientific research and its potential applications across multiple fields

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